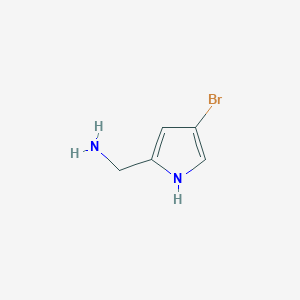
(4-bromo-1H-pyrrol-2-yl)methanamine
Overview
Description
Scientific Research Applications
(4-bromo-1H-pyrrol-2-yl)methanaminele has been studied extensively for its potential applications in medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, (4-bromo-1H-pyrrol-2-yl)methanaminele has been used as a building block in the synthesis of novel therapeutic agents. In biochemistry, (4-bromo-1H-pyrrol-2-yl)methanaminele has been used as a tool to study the structure and function of proteins and enzymes. In materials science, (4-bromo-1H-pyrrol-2-yl)methanaminele has been used as a building block in the synthesis of polymers materials and nanomaterials.
Mechanism of Action
The mechanism of action of (4-bromo-1H-pyrrol-2-yl)methanaminele is not fully understood. However, it is believed that (4-bromo-1H-pyrrol-2-yl)methanaminele can interact with proteins and enzymes in a number of ways. It is thought to interact with proteins and enzymes through hydrogen bonding, electrostatic interactions, and covalent bonding. It is also believed to interact with receptors on the cell surface and to modulate the activity of enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-bromo-1H-pyrrol-2-yl)methanaminele are not fully understood. However, it is believed that (4-bromo-1H-pyrrol-2-yl)methanaminele can modulate the activity of enzymes, affect the activity of receptors on the cell surface, and interact with proteins and enzymes. It is also believed to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
The advantages of using (4-bromo-1H-pyrrol-2-yl)methanaminele in lab experiments include its availability, low cost, and ease of synthesis. It is also relatively stable and can be easily stored. The main limitation of using (4-bromo-1H-pyrrol-2-yl)methanaminele in lab experiments is its lack of specificity, as it can interact with a variety of proteins and enzymes.
Future Directions
The future of (4-bromo-1H-pyrrol-2-yl)methanaminele research is promising. Potential future directions include the development of novel therapeutic agents, the study of the structure and function of proteins and enzymes, and the synthesis of polymers materials and nanomaterials. Additionally, further research on the biochemical and physiological effects of (4-bromo-1H-pyrrol-2-yl)methanaminele is needed in order to better understand its potential applications.
properties
IUPAC Name |
(4-bromo-1H-pyrrol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2/c6-4-1-5(2-7)8-3-4/h1,3,8H,2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPSXQJWPGUSRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1Br)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1354952-66-1 | |
| Record name | (4-bromo-1H-pyrrol-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B1442665.png)
![tert-Butyl 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoate](/img/structure/B1442667.png)


![4-[2-(N-BOC-N-Methyl)aminoethyl]phenylboronic acid](/img/structure/B1442671.png)



![9-([1,1'-Biphenyl]-3-yl)-9H-carbazole](/img/structure/B1442678.png)




